molecular formula C14H17NO4 B7469549 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid

1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid

Cat. No. B7469549
M. Wt: 263.29 g/mol
InChI Key: RKDNNUFRTOTAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid, also known as HMBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBPC is a piperidine derivative that contains a benzoyl group and a hydroxyl group. It is an off-white powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid may act by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the limitations of using 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid. One area of interest is the development of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid and to identify its molecular targets. Finally, the development of new synthesis methods for 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid may also be of interest to the scientific community.
Conclusion:
In conclusion, 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its multiple biological activities make it a versatile compound that can be used in various assays and experiments. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction between 2-hydroxy-4-methylbenzoic acid and piperidine-4-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The reaction yields 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid as a product, which can be further purified through recrystallization.

Scientific Research Applications

1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

properties

IUPAC Name

1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-2-3-11(12(16)8-9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10,16H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDNNUFRTOTAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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